tert-Butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride
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Overview
Description
tert-Butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride: is a synthetic organic compound with the molecular formula C12H22N2O2·HCl. It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of Functional Groups: Subsequent steps involve the introduction of the tert-butyl ester and amino groups. This can be done through standard organic synthesis techniques such as esterification and amination.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. It can be used in the design of new bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its synthesis and applications are of interest to companies involved in drug discovery and chemical manufacturing.
Mechanism of Action
The mechanism of action of tert-Butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate
- tert-Butyl 6-(aminomethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate
Uniqueness
tert-Butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both tert-butyl ester and amino groups. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-9(13)4-5-12(14)6-7-12;/h9H,4-8,13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBILSFOOORLLKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC12CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2490435-73-7 |
Source
|
Record name | tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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